Methyl 2-(2-Acetylphenoxy)acetate
Description
Properties
IUPAC Name |
methyl 2-(2-acetylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)9-5-3-4-6-10(9)15-7-11(13)14-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYLIYMWXFSLKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77956-92-4 | |
| Record name | methyl 2-(2-acetylphenoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-Acetylphenoxy)acetate can be synthesized through various methods. One common synthetic route involves the esterification of 2-(2-acetylphenoxy)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-Acetylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: 2-(2-Acetylphenoxy)acetic acid.
Reduction: 2-(2-Hydroxyphenoxy)acetate.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(2-acetylphenoxy)acetate is being explored for its potential pharmaceutical applications. Its structural components allow for interactions with various biological targets, making it a candidate for drug development.
- Enzyme Interactions : The compound may inhibit or activate specific enzymes by binding to their active sites or allosteric sites, modifying their activity.
- Protein-Ligand Interactions : The phenoxy group can engage in hydrophobic interactions, influencing binding affinity to proteins.
Research has demonstrated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies show that derivatives of this compound have varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, some derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Target Bacteria | MIC (mM) |
|---|---|---|
| This compound | S. aureus | 0.06 - 0.12 |
| Ethyl 2-(4-bromophenoxy)acetate | E. coli | >1.84 |
- Antitumor Activity : In vitro studies have assessed the antitumor potential of this compound's derivatives, revealing significant cytotoxicity against various cancer cell lines with IC50 values ranging from 4.07 μM to 9.71 μM.
Industrial Applications
The compound is also utilized in various industrial processes:
- Chemical Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules.
- Material Development : this compound is used in developing new materials and chemical processes.
Case Studies
Several case studies highlight the biological implications of this compound:
- Antibacterial Efficacy : A series of experiments tested different derivatives against Staphylococcus aureus and Escherichia coli. It was found that structural modifications significantly affected antibacterial potency, with compounds containing carboxylic acid groups showing enhanced activity against Gram-positive strains.
- Cytotoxicity Assessment : A study on the cytotoxic effects of this compound on human cancer cell lines revealed that certain structural modifications could increase selectivity and efficacy against tumor cells while minimizing toxicity to normal cells.
Mechanism of Action
The mechanism of action of Methyl 2-(2-Acetylphenoxy)acetate involves its interaction with specific molecular targets. The acetyl group can undergo enzymatic hydrolysis, releasing acetic acid and the corresponding phenoxyacetate. This process can modulate various biochemical pathways, including those involved in inflammation and pain signaling.
Comparison with Similar Compounds
Key Structural Features
Methyl 2-(2-Acetylphenoxy)acetate is distinguished by:
- Acetylphenoxy group: Enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitutions.
- Methyl ester : Improves solubility in organic solvents compared to free acids.
Comparison Table of Structural Analogs
Reactivity Trends
- Cyclization : The acetyl group facilitates cyclization to benzofurans when treated with NaOAc/Ac₂O at reflux .
- Hydrogen Bonding: The acetylphenoxy moiety participates in intramolecular O–H⋯N hydrogen bonds, stabilizing crystal structures . In contrast, methoxy-substituted analogs (e.g., Ethyl 2-(2-methoxyphenoxy)acetate) lack such interactions, leading to different supramolecular architectures .
Supramolecular and Crystallographic Differences
Crystal Packing
This compound forms anti-parallel dimers via C–H⋯O hydrogen bonds and offset π-π stacking between benzene rings . This contrasts with Methyl 2-{2-[(2-methylphenoxy)-methyl]phenyl}-2-oxoacetate, which adopts a monoclinic lattice (space group C2/c) with C–H⋯O chains along the [001] direction .
Hydrogen Bond Geometry
- This compound: O–H⋯N bond length = 1.86 Å .
- Ethyl 2-(2-hydroxyphenoxy)acetate: O–H⋯O bond length = 1.92 Å .
Pharmacological Relevance
This compound derivatives exhibit affinity for dopamine D2/D3 receptors, with SAR studies highlighting the importance of the acetyl group for receptor subtype selectivity . In contrast, α-Methylphenoxyacetic acid derivatives are primarily used in agrochemicals due to their herbicidal activity .
Industrial Utility
The compound’s ester group enhances its utility as a building block for:
- Benzofuran-based antimicrobials .
- Chiral ligands in asymmetric catalysis (e.g., (R)-(-)-2-Methoxy-2-phenylacetic acid) .
Discrepancies and Limitations
- CAS Registry Conflicts : Discrepancies exist between sources (e.g., CAS 16535-88-9 vs. 1248462-73-8), possibly due to isomerism or database errors .
- Synthetic Yields: Cyclization reactions of this compound produce variable yields (50–70%) compared to higher yields (>85%) for Ethyl 2-phenylacetoacetate .
Biological Activity
Methyl 2-(2-acetylphenoxy)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is structurally characterized by the presence of an acetylphenoxy group, which could influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2-acetylphenol with methyl chloroacetate in the presence of a base. The general reaction can be summarized as follows:
This synthetic pathway allows for the introduction of the acetyl group, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are particularly noteworthy:
| Bacterial Strain | MIC (mM) |
|---|---|
| Staphylococcus aureus (MSSA) | 0.12 |
| Escherichia coli | 0.55 |
| Streptococcus faecalis | 0.14 |
These results suggest that this compound could serve as a potential candidate for developing new antibacterial agents, especially against resistant strains like MRSA .
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.
Cytotoxicity and Anticancer Activity
In addition to its antimicrobial and antioxidant properties, this compound has been investigated for its anticancer potential. Preliminary results indicate that it may inhibit cell proliferation in various cancer cell lines, including colon and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
Case Studies
A notable case study involved the administration of this compound in a murine model of bacterial infection. The treated group showed a significant reduction in bacterial load compared to the control group, highlighting the compound's efficacy in vivo. Another study focused on its antioxidant effects in human cell lines exposed to oxidative stress, demonstrating a marked decrease in reactive oxygen species (ROS) levels.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(2-Acetylphenoxy)acetate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with esterification of 2-acetylphenol derivatives. For example, cyclization of Ethyl 2-(2-Acetylphenoxy)acetate using sodium ethoxide in toluene at reflux yields benzofuran derivatives (17.5% yield) . Key factors include:
- Catalysts : Acidic (e.g., H₂SO₄) or basic (e.g., NaOEt) conditions for esterification/etherification .
- Purification : Distillation or recrystallization to isolate the compound .
- Temperature : Reflux conditions (e.g., 1.5 hours at 110°C) to drive cyclization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm ester and acetylphenoxy groups (e.g., δ 3.7 ppm for methoxy protons) .
- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (acetyl C=O) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 178.18 (C₁₀H₁₀O₃) .
- Chromatography : HPLC with UV detection for purity assessment (≥98%) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors .
- Waste Disposal : Segregate organic waste for professional treatment to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers optimize cyclization reactions involving this compound derivatives to minimize byproducts?
- Methodological Answer :
- Base Selection : Sodium ethoxide in toluene reduces side reactions compared to stronger bases .
- Solvent Choice : Aprotic solvents (e.g., toluene) minimize hydrolysis .
- pH Control : Acidic workup (pH 5–6) prevents salt formation during filtration, improving yield by 42.6% .
Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for nucleophilic substitutions at ester/ether groups .
- LogP Predictions : Use software (e.g., ChemAxon) to estimate hydrophobicity (LogP = 0.92) for drug delivery studies .
- Molecular Dynamics : Simulate interactions with enzymes (e.g., hydrolases) via hydrogen bonding and van der Waals forces .
Q. How should conflicting data regarding acid-catalyzed vs. base-catalyzed etherification of this compound be resolved?
- Methodological Answer :
- Controlled Replicates : Repeat experiments under standardized conditions (e.g., 0.1 M catalyst, 25°C) .
- Byproduct Analysis : Use GC-MS to identify intermediates (e.g., phenolic acids from oxidation) .
- Kinetic Studies : Compare rate constants (k) for acid vs. base pathways to determine dominant mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
